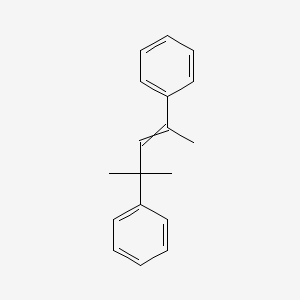
(2-Methyl-4-phenylpent-3-en-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methyl-4-phenylpent-3-en-2-yl)benzene is a research compound with the molecular formula C18H20 and a molecular weight of 236.4 g/mol. It is primarily used in various scientific research applications due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4-phenylpent-3-en-2-yl)benzene typically involves the reaction of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
化学反応の分析
Types of Reactions
(2-Methyl-4-phenylpent-3-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound into saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst, lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, bromine (Br2) for bromination.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Nitrobenzene, sulfonated benzene, bromobenzene.
科学的研究の応用
(2-Methyl-4-phenylpent-3-en-2-yl)benzene is utilized in various scientific research fields:
Chemistry: As a model compound for studying electrophilic aromatic substitution reactions and other organic transformations.
Biology: Investigating its interactions with biological macromolecules and potential bioactivity.
Medicine: Exploring its pharmacological properties and potential therapeutic applications.
Industry: Used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
作用機序
The mechanism of action of (2-Methyl-4-phenylpent-3-en-2-yl)benzene involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The presence of the phenyl and methyl groups influences the reactivity and orientation of the substitution reactions .
類似化合物との比較
Similar Compounds
Toluene: Similar in structure but lacks the phenyl and enyl groups.
Ethylbenzene: Contains an ethyl group instead of the 2-methyl-4-phenylpent-3-en-2-yl group.
Styrene: Contains a vinyl group instead of the 2-methyl-4-phenylpent-3-en-2-yl group.
Uniqueness
(2-Methyl-4-phenylpent-3-en-2-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both phenyl and enyl groups enhances its reactivity in various chemical reactions, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
6258-73-7 |
|---|---|
分子式 |
C18H20 |
分子量 |
236.4 g/mol |
IUPAC名 |
[(Z)-2-methyl-4-phenylpent-3-en-2-yl]benzene |
InChI |
InChI=1S/C18H20/c1-15(16-10-6-4-7-11-16)14-18(2,3)17-12-8-5-9-13-17/h4-14H,1-3H3/b15-14- |
InChIキー |
VOOVDZMAQQVAEW-PFONDFGASA-N |
SMILES |
CC(=CC(C)(C)C1=CC=CC=C1)C2=CC=CC=C2 |
異性体SMILES |
C/C(=C/C(C)(C)C1=CC=CC=C1)/C2=CC=CC=C2 |
正規SMILES |
CC(=CC(C)(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Key on ui other cas no. |
6258-73-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















